3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester
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Overview
Description
Boronic acids and their esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available . They are used in various chemical transformations, where the valuable boron moiety remains in the product .
Synthesis Analysis
Boronic acids and their esters can be synthesized through various borylation approaches . One of the most prominent methods is the asymmetric hydroboration reaction reported by H. C. Brown in 1961 .Molecular Structure Analysis
The molecular structure of boronic acids and their esters typically includes a boron atom bonded to an oxygen atom and a carbon-based group .Chemical Reactions Analysis
Boronic acids and their esters can undergo a broad range of chemical transformations . These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
Boronic acids and their esters are usually solid at room temperature . They have limited air and moisture stability .Scientific Research Applications
Synthesis and Applications in Organic Chemistry:
- Suzuki Coupling: Boronic esters, including phenylboronic acid pinacol esters, are commonly utilized in Suzuki coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, essential in pharmaceuticals and fine chemical synthesis (Li et al., 2005).
- Cross-Coupling Reactions: The palladium-catalyzed cross-coupling of bis(pinacolato)diboron with alkenyl halides or triflates, as demonstrated in the synthesis of 1-alkenylboronic acid pinacol esters, is a significant application. This method has been used for the one-pot synthesis of unsymmetrical 1,3-dienes (Takagi et al., 2002).
Phosphorescence and Material Science:
- Phosphorescent Properties: Arylboronic esters, including phenylboronic acid pinacol esters, exhibit unexpected phosphorescence in the solid state at room temperature. This finding has implications for the design of new phosphorescent materials (Shoji et al., 2017).
Polymer Chemistry:
- Polymer Synthesis: Boronic esters are used in Suzuki-Miyaura condensation polymerization for synthesizing boronate-terminated π-conjugated polymers. This method offers a way to create polymers with specific end functionalities (Nojima et al., 2016).
Electrochemical Applications:
- Electrochemical Detection: The boronic acid pinacol esters are used in electrochemical methods for selective detection, such as the determination of catechol based on modified electrodes (Liu et al., 2014).
Drug and OLED Molecule Synthesis:
- Trifluoromethylation: Copper-catalyzed trifluoromethylation of aryl boronic acid pinacol esters is a recent development, showcasing their use in the synthesis of trifluoromethylated arenes, including drug and OLED molecules (Liu et al., 2023).
Mechanism of Action
Target of Action
It’s known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a pinacol boronic ester, is involved in the process of catalytic protodeboronation . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Biochemical Pathways
The process of catalytic protodeboronation of pinacol boronic esters, which this compound is a part of, is a significant reaction in organic synthesis .
Pharmacokinetics
It’s known that the compound’s properties as a pinacol boronic ester make it a valuable building block in organic synthesis , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the facilitation of the formal anti-Markovnikov alkene hydromethylation . This is a significant transformation in organic synthesis .
Future Directions
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(oxan-4-yloxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BF3O4/c1-16(2)17(3,4)26-19(25-16)13-9-12(18(20,21)22)10-15(11-13)24-14-5-7-23-8-6-14/h9-11,14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAHTTWVNOBUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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